molecular formula C8H10N2O3 B13685343 Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate

Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate

Cat. No.: B13685343
M. Wt: 182.18 g/mol
InChI Key: NCBKOWWHZRNSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl ketones with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted isoxazoles .

Scientific Research Applications

Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cancer cell proliferation and bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylate
  • 6-Methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones

Uniqueness

Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-amino-3-cyclopropyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)5-6(4-2-3-4)10-13-7(5)9/h4H,2-3,9H2,1H3

InChI Key

NCBKOWWHZRNSKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.